- Fused pyrimidinone and triazinone derivative as antifungal and/or antiparasitic agent, and method for the preparation thereof, World Intellectual Property Organization, , ,
Cas no 931-33-9 (4-Bromo-1H-pyrrole-2-carbaldehyde)

931-33-9 structure
상품 이름:4-Bromo-1H-pyrrole-2-carbaldehyde
4-Bromo-1H-pyrrole-2-carbaldehyde 화학적 및 물리적 성질
이름 및 식별자
-
- 4-Bromo-1H-pyrrole-2-carbaldehyde
- 4-Bromo-2-pyrrolecarboxaldehyde
- 1H-Pyrrole-2-carboxaldehyde, 4-bromo-
- 4-bromo-1H-Pyrrole-2-carboxaldehyde
- 4-BROMOPYROLE-2-CARBOXALDEHYDE
- 4-BROMOPYRROLE-2-CARBOXALDEHYDE
- 1H-Pyrrole-2-carboxaldehyde,4-bromo
- 4-bromo-2-formylpyrrole
- 4-bromo-pyrrole-2-carbaldehyde
- RFQYNGQAZZSGFM-UHFFFAOYSA-N
- 4-bromopyrrole-2-carbaldehyde
- BCP05404
- SBB088835
- 4-Bromo-1H-pyrrole-2-carbaldehyde #
- 4-Bromo-1H-pyrrole-2-carboxaldehyde (ACI)
- Pyrrole-2-carboxaldehyde, 4-bromo- (7CI, 8CI)
- AKOS006230227
- SB63883
- DTXSID30344803
- SCHEMBL2362181
- CS-W020675
- MFCD02179586
- DB-079486
- SY031830
- Z1201621650
- PS-3316
- 4-Bromo-1H-pyrrole-2-carbaldehyde, AldrichCPR
- 931-33-9
- EN300-182953
- AQ-405/40279458
-
- MDL: MFCD02179586
- 인치: 1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H
- InChIKey: RFQYNGQAZZSGFM-UHFFFAOYSA-N
- 미소: O=CC1NC=C(Br)C=1
계산된 속성
- 정밀분자량: 172.94800
- 동위원소 질량: 172.94763g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 8
- 회전 가능한 화학 키 수량: 1
- 복잡도: 96.4
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 32.9
- 소수점 매개변수 계산 참조값(XlogP): 1.2
실험적 성질
- PSA: 32.86000
- LogP: 1.58970
4-Bromo-1H-pyrrole-2-carbaldehyde 보안 정보
- 신호어:Warning
- 피해 선언: H302
- 경고성 성명: P280-P305+P351+P338
-
위험물 표지:
- 저장 조건:Inert atmosphere,2-8°C
4-Bromo-1H-pyrrole-2-carbaldehyde 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
중국 세관 번호:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
4-Bromo-1H-pyrrole-2-carbaldehyde 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067429-10g |
4-Bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 98% | 10g |
¥396.00 | 2024-04-25 | |
eNovation Chemicals LLC | K39302-25g |
4-bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 97% | 25g |
$874 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067429-25g |
4-Bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 98% | 25g |
¥915.00 | 2024-04-25 | |
abcr | AB234458-5 g |
4-Bromo-1H-pyrrole-2-carboxaldehyde; . |
931-33-9 | 5 g |
€133.10 | 2023-07-20 | ||
eNovation Chemicals LLC | D566555-250g |
4-Bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 97% | 250g |
$3000 | 2023-08-31 | |
abcr | AB234458-10g |
4-Bromo-1H-pyrrole-2-carboxaldehyde; . |
931-33-9 | 10g |
€122.50 | 2025-02-19 | ||
eNovation Chemicals LLC | D519508-1g |
4-BroMo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 97% | 1g |
$380 | 2024-05-24 | |
Apollo Scientific | OR10388-1g |
4-Bromo-1H-pyrrole-2-carboxaldehyde |
931-33-9 | 1g |
£150.00 | 2023-06-14 | ||
TRC | B686860-1g |
4-Bromo-2-pyrrolecarboxaldehyde |
931-33-9 | 1g |
$ 207.00 | 2023-04-18 | ||
Apollo Scientific | OR10388-100mg |
4-Bromo-1H-pyrrole-2-carboxaldehyde |
931-33-9 | 100mg |
£15.00 | 2025-02-19 |
4-Bromo-1H-pyrrole-2-carbaldehyde 합성 방법
합성 방법 1
합성 방법 2
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 6.5 h, -78 °C; -78 °C → 0 °C
참조
- Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of sulphone-based CRTh2 antagonistsEuropean Journal of Medicinal Chemistry, 2016, 113, 102-133,
합성 방법 3
합성 방법 4
반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Dimethyl sulfoxide , Water ; 2 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt
참조
- Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditionsJournal of Chemical Research, 2014, 38(10), 593-596,
합성 방법 5
합성 방법 6
합성 방법 7
합성 방법 8
합성 방법 9
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; rt → -70 °C; -70 °C; 1 h, -78 °C
1.2 Reagents: Hexane , Water ; -78 °C → rt
1.3 Solvents: Tetrahydrofuran , Hexane ; 1 h, rt
1.2 Reagents: Hexane , Water ; -78 °C → rt
1.3 Solvents: Tetrahydrofuran , Hexane ; 1 h, rt
참조
- Preparation of quinazoline derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
합성 방법 10
합성 방법 11
합성 방법 12
합성 방법 13
합성 방법 14
합성 방법 15
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; rt → -78 °C; 1 h, -78 °C
1.2 Reagents: Hexane , Water ; -78 °C → 0 °C
1.2 Reagents: Hexane , Water ; -78 °C → 0 °C
참조
- Synthesis of chlorins and phorbines with enhanced red spectral features for use in photodynamic therapy or in solar cells, World Intellectual Property Organization, , ,
합성 방법 16
합성 방법 17
반응 조건
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ; 10 min, -78 °C; 5 h, -78 °C → rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; rt
참조
- Preparation of tambjamines and B-ring functionalized prodiginines as potent antimalarials, World Intellectual Property Organization, , ,
합성 방법 18
반응 조건
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ; 10 min, -78 °C; 5 h, -78 °C → rt
1.2 Reagents: Potassium bisulfate Solvents: Water
1.2 Reagents: Potassium bisulfate Solvents: Water
참조
- Synthesis and Structure-Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent AntimalarialsJournal of Medicinal Chemistry, 2015, 58(18), 7286-7309,
합성 방법 19
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 0 °C; 0 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
참조
- Design, Sustainable Synthesis, and Programmed Reactions of Templated N-Heteroaryl-Fused Vinyl SultamsJournal of Organic Chemistry, 2017, 82(18), 9350-9359,
합성 방법 20
합성 방법 21
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1 h, -78 °C
참조
- Iterative Suzuki-Miyaura Cross-coupling/Bromo-desilylation Reaction Sequences for the Assembly of Chemically Well-defined, Acyclic Oligopyrrole/Benzenoid Hybrids Embodying Mixed Modes of ConnectivityChemistry - An Asian Journal, 2020, 15(19), 3059-3081,
4-Bromo-1H-pyrrole-2-carbaldehyde Raw materials
4-Bromo-1H-pyrrole-2-carbaldehyde Preparation Products
4-Bromo-1H-pyrrole-2-carbaldehyde 관련 문헌
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
931-33-9 (4-Bromo-1H-pyrrole-2-carbaldehyde) 관련 제품
- 2172045-54-2(1-{[1-(4-chlorophenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine)
- 1105242-35-0(7-(4-chlorophenyl)-3-[(3-methoxyphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one)
- 2229528-12-3(2-(5-phenylthiophen-2-yl)ethane-1-thiol)
- 1266831-22-4(5-(methoxymethyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde)
- 450344-26-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,4,5-trimethoxybenzamide)
- 2034621-55-9(tert-butyl N-1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylcarbamate)
- 33237-74-0(Aprindine Hydrochloride)
- 1805619-76-4(Methyl 5-(difluoromethyl)-3-hydroxy-4-iodopyridine-2-carboxylate)
- 2171659-27-9(2-amino-3-(4,4-difluorooxolan-2-yl)propanoic acid)
- 5455-59-4(2-nitrobenzene-1-sulfonamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:931-33-9)4-Bromo-1H-pyrrole-2-carbaldehyde

순결:99%
재다:100g
가격 ($):341.0